molecular formula C21H20N2O4 B2478795 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955767-47-2

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2478795
CAS No.: 955767-47-2
M. Wt: 364.401
InChI Key: MAZDGKWRDOPYGJ-UHFFFAOYSA-N
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Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is an intriguing compound with a complex structure. It combines several functional groups and structural motifs, including a tetrahydroisoquinoline core, a benzo[d][1,3]dioxole ring, and a cyclopropanecarbonyl moiety. This unique arrangement of chemical features makes it a subject of interest in various scientific fields, such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

  • Formation of the tetrahydroisoquinoline core: This is often achieved through Pictet-Spengler reaction, where an aldehyde and an amine react in the presence of an acid catalyst.

  • Attachment of the cyclopropanecarbonyl group: This step can be performed by acylation of the tetrahydroisoquinoline core using cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

  • Incorporation of the benzo[d][1,3]dioxole ring: This can involve coupling reactions, such as Suzuki coupling or Stille coupling, to attach the benzo[d][1,3]dioxole moiety to the intermediate product.

Industrial Production Methods

While detailed industrial production methods for this specific compound may not be widely published, general strategies involve optimizing reaction conditions for large-scale synthesis, including catalyst selection, solvent choice, and temperature control, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo several types of chemical reactions:

  • Oxidation and reduction: These reactions can modify the functional groups present in the compound, altering its chemical properties.

  • Substitution reactions: These can replace certain functional groups with others, potentially creating derivatives with different biological activities.

  • Hydrolysis: This can break the compound into smaller fragments under specific conditions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride for redox reactions. Substitution reactions may involve reagents such as halogens or nucleophiles, while hydrolysis can be facilitated by acids or bases.

Major Products Formed

Depending on the reaction type, the products can range from oxidized or reduced forms of the compound to entirely new derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis to create more complex molecules.

  • Biology: Its derivatives might be explored for their biological activity, such as binding to specific proteins or receptors.

  • Industry: As a specialized intermediate in the synthesis of advanced materials or pharmaceuticals.

Comparison with Similar Compounds

  • Compounds with tetrahydroisoquinoline cores, such as tetrahydroisoquinoline alkaloids.

  • Molecules featuring the benzo[d][1,3]dioxole ring, like safrole derivatives.

  • Cyclopropanecarbonyl-containing compounds, which are less common but have unique chemical properties.

Conclusion

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a multifaceted compound with significant potential in scientific research. Its unique structure and versatile chemical reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry. As research progresses, its applications and importance will likely expand, offering new insights and innovations.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c24-20(15-4-6-18-19(10-15)27-12-26-18)22-17-5-3-13-7-8-23(11-16(13)9-17)21(25)14-1-2-14/h3-6,9-10,14H,1-2,7-8,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZDGKWRDOPYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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